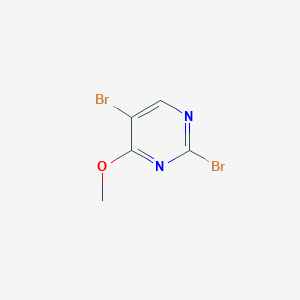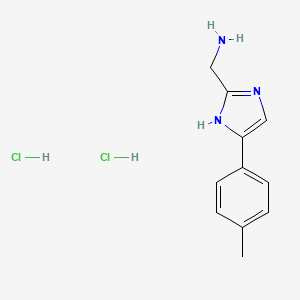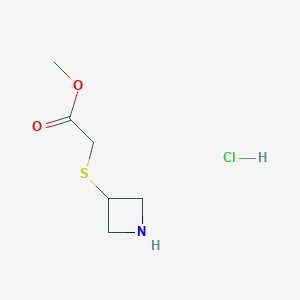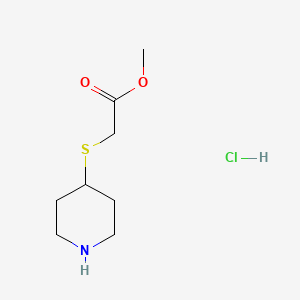
2,5-Dibromo-4-methoxypyrimidine
Vue d'ensemble
Description
2,5-Dibromo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H4Br2N2O . It has a molecular weight of 267.91 .
Molecular Structure Analysis
The InChI code for 2,5-Dibromo-4-methoxypyrimidine is 1S/C5H4Br2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,5-Dibromo-4-methoxypyrimidine has a molecular weight of 267.906 Da . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Applications De Recherche Scientifique
Solubility and Chemical Properties
- 2,4-Dichloro-5-methoxypyrimidine, a related compound to 2,5-Dibromo-4-methoxypyrimidine, demonstrates varied solubilities in different solvents. This characteristic is essential for its applications in chemical syntheses and formulations (Liu et al., 2010).
Luminescence Properties
- The luminescence properties of 4-amino-2-methoxypyrimidine have been studied, indicating potential applications in photochemistry and photobiology (Szabo & Berens, 1975).
Synthetic Processes
- The synthetic process of 2-amino-4-methoxypyrimidine, which shares structural similarities with 2,5-Dibromo-4-methoxypyrimidine, has been optimized for industrial production, demonstrating its relevance in large-scale chemical manufacturing (Xiu-lian, 2009).
Tautomerism Studies
- Research on 5-fluoro-4-hydroxy-2-methoxypyrimidine, a compound structurally related to 2,5-Dibromo-4-methoxypyrimidine, provides insights into the tautomerism and stability of such compounds in various solvents (Kheifets et al., 2006).
Environmental Applications
- A study on the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, a related compound, showcases its potential environmental applications, particularly in wastewater treatment technologies (Zhang et al., 2016).
Safety and Hazards
The compound should be handled with care to avoid exposure. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) for the compound .
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets may be related to the catalysts and reagents involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2,5-Dibromo-4-methoxypyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Its molecular weight of 26791 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
Suzuki–miyaura coupling reactions, in which this compound is used, are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may be stable and effective under a variety of environmental conditions.
Propriétés
IUPAC Name |
2,5-dibromo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCOYBUCQLEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)


![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)
![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)